1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperazine derivative that exhibits a unique combination of properties, making it a promising candidate for a variety of research applications.
Mechanism of Action
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one increases the concentration of dopamine in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor activation. These effects make 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one a valuable tool for studying the mechanisms of action of various drugs and compounds.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one in lab experiments is its high affinity for a number of receptors and transporters, which makes it a valuable tool for studying their function. However, one limitation of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one. One area of research involves the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one as a tool for studying the mechanisms of action of various drugs and compounds. Another area of research involves the development of new derivatives of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one with enhanced properties for use in scientific research. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one may have potential applications in the development of new drugs for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one involves a multi-step process that begins with the reaction of 2-bromo-4-methoxypyridine with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one as a tool for studying the mechanisms of action of various drugs and compounds. 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been shown to have a high affinity for a number of receptors and transporters, making it a valuable tool for studying their function.
properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14(26-16-6-4-3-5-7-16)19(24)21-10-11-22(18(23)13-21)15-8-9-20-17(12-15)25-2/h3-9,12,14H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXHPRQUALWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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